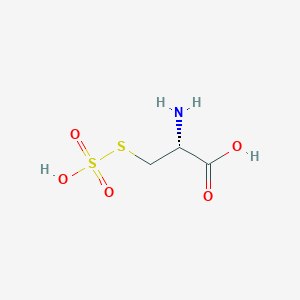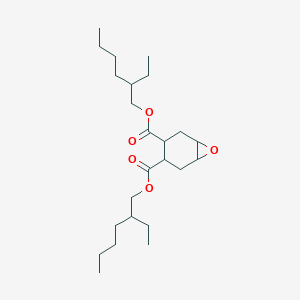
S-Sulfocysteine
Vue d'ensemble
Description
S-sulfo-L-cystéine: est un dérivé de la L-cystéine, un acide aminé contenant du soufre. Il se caractérise par la présence d'un groupe sulfo attaché à l'atome de soufre de la cystéine.
Applications De Recherche Scientifique
Chemistry: In chemistry, S-sulphocysteine is used as a precursor for the synthesis of various sulfur-containing compounds.
Biology: S-sulphocysteine plays a role in the metabolism of sulfur in bacteria and plants. It is involved in the biosynthesis of cysteine and other sulfur-containing amino acids .
Medicine: In medical research, S-sulphocysteine is studied for its potential therapeutic applications. It is known to be taken up and metabolized by cells, making it a candidate for drug development .
Industry: In the biopharmaceutical industry, S-sulphocysteine is used in the production of therapeutic proteins. It is incorporated into cell culture media to enhance cell growth and productivity .
Mécanisme D'action
Target of Action
S-Sulfocysteine (SSC) is known to be taken up and metabolized in Chinese hamster ovary (CHO) cells used to produce novel therapeutic biological entities . The primary target of SSC is the enzyme this compound synthase, which plays a crucial role in chloroplast function .
Mode of Action
The mode of action of SSC involves its interaction with this compound synthase. This interaction results in the formation of an intracellular SSC/glutathione mixed disulfide, which is then reduced by glutaredoxin, releasing cysteine and sulfur species .
Biochemical Pathways
The biochemical pathways affected by SSC involve the synthesis of glutathione and taurine. The increased availability of cysteine, resulting from the action of SSC, is directed towards these pathways . Other cysteine catabolic pathways are also affected, indicating that cells strive to maintain cysteine homeostasis and cellular functions .
Pharmacokinetics
It is known that ssc is a bioavailable l-cysteine derivative, suggesting that it can be readily absorbed and distributed within the body
Result of Action
The action of SSC leads to increased cysteine availability, which is directed towards the synthesis of glutathione and taurine . This suggests that SSC may play a role in antioxidant processes and cellular functions.
Action Environment
The action of SSC is influenced by environmental factors. Therefore, the use of SSC, a more stable cysteine derivative, can enhance the efficacy and stability of these processes .
Analyse Biochimique
Biochemical Properties
S-Sulfocysteine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms an intracellular mixed disulfide with glutathione, which is then reduced by glutaredoxin, releasing cysteine and sulfur species . This increased availability of cysteine is directed towards the synthesis of glutathione and taurine .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In CHO cells, it influences cell function by affecting cysteine homeostasis and cellular functions . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It forms a mixed disulfide with glutathione, which is then reduced by glutaredoxin . This process releases cysteine and sulfur species, thereby influencing the availability of cysteine for various biochemical reactions .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is known for its stability and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to induce seizure-like behaviors in zebrafish .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as glutaredoxin and is directed towards the synthesis of glutathione and taurine .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is known to be transported by the cystine transporter YdjN in E. coli . The transport of this compound via YdjN depends on the transcriptional regulator CysB .
Subcellular Localization
This compound is localized in specific compartments or organelles within the cell. For instance, in Arabidopsis thaliana, an active this compound synthase enzyme, which is involved in the synthesis of this compound, is found exclusively in the thylakoid lumen of the chloroplast .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La S-sulfo-L-cystéine peut être synthétisée par réaction de l'O-acétyl-sérine avec le thiosulfate. Cette réaction est catalysée par l'enzyme S-sulfo-L-cystéine synthase . Les conditions réactionnelles impliquent généralement un milieu aqueux et un pH contrôlé pour assurer une activité enzymatique optimale.
Méthodes de production industrielle: En milieu industriel, la production de S-sulfo-L-cystéine peut impliquer l'utilisation de bactéries recombinantes qui expriment l'enzyme S-sulfo-L-cystéine synthase. Ces bactéries peuvent être cultivées dans des bioréacteurs, où elles produisent l'enzyme qui catalyse la formation de S-sulfo-L-cystéine à partir de l'O-acétyl-sérine et du thiosulfate .
Analyse Des Réactions Chimiques
Types de réactions: La S-sulfo-L-cystéine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courantes:
Oxydation: La S-sulfo-L-cystéine peut être oxydée pour former du sulfo-glutathion et d'autres composés soufrés.
Substitution: La S-sulfo-L-cystéine peut subir des réactions de substitution où le groupe sulfo est remplacé par d'autres groupes fonctionnels.
Principaux produits formés: Les principaux produits formés à partir des réactions de la S-sulfo-L-cystéine comprennent la cystéine, le sulfo-glutathion et d'autres composés soufrés .
Applications de la recherche scientifique
Chimie: En chimie, la S-sulfo-L-cystéine est utilisée comme précurseur pour la synthèse de divers composés soufrés.
Biologie: La S-sulfo-L-cystéine joue un rôle dans le métabolisme du soufre chez les bactéries et les plantes. Elle est impliquée dans la biosynthèse de la cystéine et d'autres acides aminés soufrés .
Médecine: En recherche médicale, la S-sulfo-L-cystéine est étudiée pour ses applications thérapeutiques potentielles. Elle est connue pour être captée et métabolisée par les cellules, ce qui en fait un candidat pour le développement de médicaments .
Industrie: Dans l'industrie biopharmaceutique, la S-sulfo-L-cystéine est utilisée dans la production de protéines thérapeutiques. Elle est incorporée dans les milieux de culture cellulaire pour améliorer la croissance et la productivité cellulaire .
Mécanisme d'action
La S-sulfo-L-cystéine exerce ses effets par interaction avec les thiols intracellulaires. Elle forme des disulfures mixtes avec le glutathion, qui sont ensuite réduits par la glutathion réductase pour libérer de la cystéine et des espèces soufrées . Ce processus contribue à maintenir l'homéostasie de la cystéine et soutient diverses fonctions cellulaires, y compris la synthèse des protéines et la défense antioxydante .
Comparaison Avec Des Composés Similaires
Composés similaires:
L-cystéine: Un acide aminé soufré qui sert de précurseur à la S-sulfo-L-cystéine.
N-acétylcystéine: Un dérivé de la cystéine utilisé comme médicament et complément alimentaire.
Cystine: La forme dimère oxydée de la cystéine.
Unicité: La S-sulfo-L-cystéine est unique en raison de son groupe sulfo, qui confère des propriétés chimiques et une réactivité distinctes. Contrairement à la cystéine, qui participe principalement aux réactions redox, la S-sulfo-L-cystéine peut subir un éventail plus large de transformations chimiques, ce qui la rend précieuse dans diverses applications scientifiques et industrielles .
Propriétés
IUPAC Name |
(2R)-2-amino-3-sulfosulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKPBJYHPHHWAN-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7381-67-1 (mono-hydrochloride salt) | |
| Record name | S-Sulphocysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20167649 | |
| Record name | S-Sulphocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | S-Sulfocysteine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17702 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cysteine-S-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1637-71-4 | |
| Record name | L-Cysteinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1637-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Sulphocysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-sulphocysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-Sulphocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cysteine S-sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-SULFOCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885F2S42LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cysteine-S-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 - 171 °C | |
| Record name | Cysteine-S-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)









![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)



